C-Pyridin-4-yl-C-o-tolyl-methylamine C-Pyridin-4-yl-C-o-tolyl-methylamine
Brand Name: Vulcanchem
CAS No.: 883546-76-7
VCID: VC2185397
InChI: InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3
SMILES: CC1=CC=CC=C1C(C2=CC=NC=C2)N
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

C-Pyridin-4-yl-C-o-tolyl-methylamine

CAS No.: 883546-76-7

Cat. No.: VC2185397

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

C-Pyridin-4-yl-C-o-tolyl-methylamine - 883546-76-7

Specification

CAS No. 883546-76-7
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name (2-methylphenyl)-pyridin-4-ylmethanamine
Standard InChI InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3
Standard InChI Key ODUGKKIZGXGYDM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(C2=CC=NC=C2)N
Canonical SMILES CC1=CC=CC=C1C(C2=CC=NC=C2)N

Introduction

Chemical Identity and Structure

Nomenclature and Identification

C-Pyridin-4-yl-C-o-tolyl-methylamine is identified by several systematic and common names in chemical databases. The compound has been assigned the CAS Registry Number 883546-76-7, which serves as its unique identifier in chemical literature and regulatory documentation . The IUPAC name for this compound is (2-methylphenyl)-pyridin-4-ylmethanamine, which precisely describes its chemical structure . Additional synonyms include Pyridin-4-yl(o-tolyl)methanamine and 1-(2-METHYLPHENYL)-1-PYRIDIN-4-YLMETHANAMINE, which are used interchangeably in scientific literature and commercial contexts .

The compound was first registered in chemical databases in 2005, with the most recent modification to its entry occurring in February 2025, indicating ongoing interest in this chemical entity . Various database identifiers have been assigned to facilitate cross-reference across different chemical information systems, including a PubChem CID of 3152800, ChEMBL ID of CHEMBL1616347, and DSSTox Substance ID of DTXSID50390009 .

Structural Characteristics

The molecular structure of C-Pyridin-4-yl-C-o-tolyl-methylamine features three key components:

  • A pyridine ring with the nitrogen at the 4-position

  • An o-tolyl group (2-methylphenyl)

  • A central methine carbon bearing an amine group (-NH2)

The central carbon serves as a connection point between the pyridine and o-tolyl moieties, creating a tertiary carbon center with the amine group . This structural arrangement gives the molecule a distinctive three-dimensional configuration that influences its chemical behavior and potential applications.

The compound can be represented by several structural notations:

  • SMILES notation: CC1=CC=CC=C1C(C2=CC=NC=C2)N

  • InChI: InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3

These representations precisely capture the connectivity and spatial arrangement of atoms within the molecule, enabling computational analysis and structural comparison with related compounds.

Physicochemical Properties

PropertyValueMethod
Molecular Weight198.26 g/molComputed by PubChem 2.1
Boiling Point353.1±32.0 °CPredicted
Density1.084±0.06 g/cm³Predicted
pKa7.22±0.10Predicted

These properties provide insights into the compound's physical behavior and potential reactivity . The relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding involving the amine group and possible π-π interactions between aromatic rings.

SupplierProduct NumberProduct NamePackagingPrice (USD)Purity
Matrix Scientific018730C-Pyridin-4-yl-C-o-tolyl-methylamine1g$378Not specified
Activate ScientificAS81094-A(2-Methylphenyl)-pyridin-4-ylmethanamine1g$49195+%

This pricing information suggests that the compound is a specialty chemical with relatively high production costs, potentially due to complex synthesis procedures or limited demand . The significant price difference between suppliers may reflect variations in purity, synthesis method, or market positioning.

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